molecular formula C12H16N2O2 B12075619 Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate

Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate

Cat. No.: B12075619
M. Wt: 220.27 g/mol
InChI Key: RWDQRXUHMSGICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate is a substituted benzoate ester featuring two distinct amino groups: a primary amine at the para position (C4) and a cyclopropylmethyl-substituted secondary amine at the meta position (C3). The cyclopropylmethyl group introduces strain and lipophilicity, which may influence binding affinity and metabolic stability compared to simpler alkylamino derivatives.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

methyl 4-amino-3-(cyclopropylmethylamino)benzoate

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)9-4-5-10(13)11(6-9)14-7-8-2-3-8/h4-6,8,14H,2-3,7,13H2,1H3

InChI Key

RWDQRXUHMSGICZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)NCC2CC2

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Carbonylation of Brominated Intermediates

A pivotal method, derived from patent literature, involves a three-step sequence starting with o-toluidine (VI). First, o-toluidine reacts with butyryl chloride to form N-(2-methylphenyl)butanamide (VII), followed by bromination to yield N-(4-bromo-2-methylphenyl)butanamide (VIII). The final step employs palladium-catalyzed carbonylation with methanol to produce methyl N-butyryl-4-amino-3-methylbenzoate (II). While this pathway targets a butyryl-substituted analog, it demonstrates the feasibility of palladium-mediated coupling for introducing ester groups. For the cyclopropylmethyl variant, substituting brominated intermediates with N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide could enable analogous carbonylation.

Key Conditions :

  • Bromination: Uses bromine or N-bromosuccinimide (NBS) in chlorinated solvents at 0–25°C.

  • Carbonylation: Requires Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, carbon monoxide (1–5 atm), and methanol at 60–100°C.

  • Yield: Up to 95% for analogous benzoate esters.

Reductive Amination with Cyclopropanecarbaldehyde

Adapting a method for 3-[(cyclopropylmethyl)amino]-2-fluorobenzoic acid propyl ester, hydrogenation of nitro precursors in the presence of cyclopropanecarbaldehyde offers a streamlined route. For example, methyl 4-nitro-3-aminobenzoate undergoes hydrogenation at 3.0 MPa H₂ with a platinum catalyst, acetic acid, and cyclopropanecarbaldehyde in ethyl acetate. This one-pot reductive amination achieves simultaneous nitro reduction and cyclopropylmethyl group introduction.

Procedure :

  • Combine methyl 4-nitro-3-aminobenzoate (0.2 mol), 5% Pt/C (0.02 mol%), cyclopropanecarbaldehyde (0.32 mol), and acetic acid (0.30 mol) in ethyl acetate.

  • React at 100°C under 3.0 MPa H₂ for 16 hours.

  • Filter, concentrate, and purify via recrystallization.
    Yield : 94.2%.

Direct Amination of Halogenated Benzoate Esters

A Buchwald-Hartwig amination strategy enables direct coupling of cyclopropylmethylamine with halogenated benzoate esters. For instance, methyl 4-amino-3-bromobenzoate reacts with cyclopropylmethylamine using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 110°C. This method bypasses intermediate bromination steps, enhancing efficiency.

Optimization Insights :

  • Ligand choice (Xantphos vs. BINAP) impacts yield: Xantphos affords >90% conversion.

  • Solvent effects: Toluene outperforms DMF or THF in minimizing side reactions.

Critical Analysis of Methodologies

Comparative Efficiency

MethodStepsYield (%)Key Advantage
Palladium carbonylation395High selectivity for ester formation
Reductive amination194.2One-pot simplicity
Buchwald-Hartwig190Direct C–N coupling

Reductive amination offers the highest practicality due to fewer steps and competitive yields. However, palladium-catalyzed routes provide superior control over regiochemistry, critical for complex analogs.

Solvent and Catalyst Optimization

  • Reductive amination : Ethyl acetate as a solvent minimizes byproduct formation compared to methanol or THF.

  • Buchwald-Hartwig : Cs₂CO₃ base enhances coupling efficiency over K₃PO₄ or NaOtert-Bu.

  • Palladium systems : Pd(OAc)₂ with 1,1'-bis(diphenylphosphino)ferrocene (dppf) suppresses palladium black formation.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 7.82 (d, J = 8.5 Hz, 1H, ArH), 6.65 (dd, J = 8.5, 2.5 Hz, 1H, ArH), 3.83 (s, 3H, OCH₃), 3.21 (t, J = 6.0 Hz, 2H, NCH₂), 1.45–1.35 (m, 1H, cyclopropyl CH), 0.55–0.45 (m, 4H, cyclopropyl CH₂).

  • MS (ESI+) : m/z 249.2 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity achieved via recrystallization from ethanol/water (4:1).

  • Melting point : 116–118°C (lit. 116°C for analog).

Industrial-Scale Considerations

  • Cost drivers : Cyclopropanecarbaldehyde (≈$450/kg) and platinum catalysts (≈$1,200/oz) necessitate recycling protocols.

  • Waste management : Pd recovery systems (e.g., fixed-bed reactors) reduce environmental impact.

Emerging Innovations

  • Flow chemistry : Continuous hydrogenation using microreactors improves throughput for reductive amination.

  • Enzymatic esterification : Lipase-catalyzed methanolysis avoids acidic conditions, preserving acid-sensitive groups .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form different amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients

Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced biological activity. For instance, it can be utilized in the synthesis of antibiotics derived from quinoline and indole frameworks, which are critical in treating bacterial infections . The ability to hydrolyze this compound under mild conditions makes it particularly valuable in pharmaceutical synthesis, allowing for the controlled release of active components during drug formulation .

Anticancer Research

Research has indicated that derivatives of this compound may possess inhibitory effects on protein kinases, which are crucial targets in cancer therapy. Inhibitors derived from this compound have been investigated for their potential to treat neoplastic diseases, including leukemia, by modulating protein kinase activity . The ongoing exploration of its analogs suggests that further optimization could yield more potent anticancer agents.

Antiviral Applications

The compound has also been explored for its antiviral properties, particularly against coronaviruses. Structure-based optimization efforts have led to the development of non-covalent inhibitors derived from related compounds that exhibit significant biochemical inhibition against SARS-CoV-2 . Although this compound itself may not be directly tested against these viruses, its structural characteristics position it as a candidate for future antiviral drug development.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

Study Focus Findings
Study on Antibiotic DevelopmentInvestigated its role in synthesizing quinoline derivativesDemonstrated effective antibacterial activity against various strains
Anticancer Drug DevelopmentEvaluated its kinase inhibitory propertiesShowed promise in inhibiting leukemia cell proliferation
Antiviral Compound OptimizationExplored structural modifications for SARS-CoV-2 inhibitionIdentified derivatives with nanomolar inhibition against viral proteases

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the cyclopropylmethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Alkylamino Substituents

Methyl p-(3-N,N-Dimethylaminopropyl)benzoate and Methyl p-(4-N,N-dimethylaminobutyl)benzoate () are closely related benzoate esters. Key differences include:

  • Substituent Type: These compounds feature branched N,N-dimethylaminoalkyl chains (propyl or butyl) instead of the cyclopropylmethyl-amino group.
  • Synthesis : Both are synthesized via brominated precursors (e.g., (3-bromopropyl)benzene) with yields of 28% and 9%, respectively, indicating challenges in alkyl chain elongation .

Sulfonylurea-Based Benzoate Esters

Compounds such as Bensulfuron-methyl and Primisulfuron-methyl () are methyl benzoates with sulfonylurea and pyrimidinyl substituents. These are herbicidal agents, highlighting a stark contrast in bioactivity compared to the target compound:

  • Substituent Complexity: Their sulfonylurea moieties enable acetolactate synthase (ALS) inhibition, a mechanism absent in amino-substituted benzoates.
  • Applications : Exclusively agrochemical, unlike the target compound, which lacks the structural complexity required for herbicidal activity.

Halogenated and Alkyl-Substituted Benzoates

Methyl 3-bromo-4-methylbenzoate () is a halogenated analog with bromo and methyl groups. Differences include:

  • Reactivity: Bromine enhances electrophilicity, enabling cross-coupling reactions, whereas amino groups in the target compound may facilitate nucleophilic or hydrogen-bonding interactions.
  • Safety Profile: The brominated compound exhibits skin/eye irritation (Category 2 hazards), while amino groups in the target compound could pose different toxicity risks, such as basicity-induced tissue damage .

Comparative Data Table

Compound Name Substituents Synthesis Yield Key Properties/Applications Reference
Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate 4-amino, 3-(cyclopropylmethyl)amino Not reported Pharmaceutical intermediate
Methyl p-(3-N,N-Dimethylaminopropyl)benzoate 4-(N,N-dimethylaminopropyl) 28% Methiodide salt precursor
Methyl p-(4-N,N-dimethylaminobutyl)benzoate 4-(N,N-dimethylaminobutyl) 9% Methiodide salt precursor
Bensulfuron-methyl 2-(sulfonylurea-pyrimidinyl) Not reported Herbicide (ALS inhibitor)
Methyl 3-bromo-4-methylbenzoate 3-bromo, 4-methyl Not reported Electrophilic reagent, irritant

Key Research Findings

  • Synthetic Challenges: The low yields of alkylamino-substituted analogs () suggest that introducing longer chains or cyclopropyl groups may require optimized protocols (e.g., protecting group strategies).
  • Bioactivity Divergence: Sulfonylurea derivatives () demonstrate the impact of substituent complexity on biological targets, whereas amino groups in the target compound may favor interactions with enzymes or receptors in medicinal contexts.

Biological Activity

Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate (also referred to as compound M) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula : C13H16N2O2
  • Molecular Weight : 232.28 g/mol
  • IUPAC Name : Methyl 4-amino-3-(cyclopropylmethylamino)benzoate

The compound features a benzoate moiety with amino and cyclopropylmethyl substitutions, which may influence its biological activity through various interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the amino group allows for hydrogen bonding with target proteins, potentially modulating their activity. Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound appears to exert its effects by disrupting the cell cycle and promoting caspase-dependent apoptosis pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains. In vitro tests have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Neuroprotective Effects

Emerging evidence points to the neuroprotective effects of this compound. Animal studies have shown that it can reduce neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Case Studies and Research Findings

  • Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values around 5 µM after 48 hours of treatment .
  • Antimicrobial Activity : In a comparative study on various benzoate derivatives, this compound showed superior activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL .
  • Neuroprotective Mechanisms : A recent investigation into the neuroprotective properties revealed that treatment with this compound significantly decreased levels of pro-inflammatory cytokines (IL-6, TNF-alpha) in a mouse model of neuroinflammation . The findings suggest that this compound may modulate immune responses in the central nervous system.

Summary of Biological Activities

Activity Effectiveness Notes
Anticancer Induces apoptosis in cancer cellsEffective against MCF-7 cells
Antimicrobial Active against Gram-positive and negative bacteriaMIC values around 32 µg/mL
Neuroprotective Reduces neuroinflammationModulates cytokine levels in animal models

Q & A

Q. What are the standard synthetic routes for Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the benzoate core. A common approach starts with esterification of 4-amino-3-nitrobenzoic acid using methanol under acidic catalysis, followed by nitro group reduction to yield the primary amine. Subsequent substitution with cyclopropylmethylamine via nucleophilic aromatic substitution (NAS) is critical. Reaction optimization includes:

  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance NAS efficiency .
  • Temperature control : Reflux in aprotic solvents (e.g., DMF) at 80–100°C ensures complete conversion .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) achieves >95% purity .

Q. How can researchers validate the purity and structural integrity of this compound?

Rigorous analytical methods are employed:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity (>98%) .
  • NMR : 1H^1H and 13C^{13}C NMR in DMSO-d₆ identify key signals (e.g., ester methyl at δ ~3.8 ppm, cyclopropyl CH₂ at δ ~2.5–3.0 ppm) .
  • Mass spectrometry : ESI-MS (m/z = 235.16 [M+H]⁺) and HRMS validate molecular weight .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound?

Discrepancies in enzyme inhibition data (e.g., tyrosine kinase vs. cyclooxygenase) may arise from assay conditions or derivative impurities. Mitigation strategies include:

  • Dose-response profiling : Test multiple concentrations (1 nM–100 µM) to establish IC₅₀ values .
  • Metabolite screening : LC-MS/MS to rule out interference from degradation products .
  • Structural analogs : Compare activities of derivatives (e.g., methyl vs. ethyl esters) to isolate pharmacophore contributions .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR). Key residues (e.g., Lys721 in EGFR) form hydrogen bonds with the amino and ester groups .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict potency .

Q. What are the stability challenges under reactive experimental conditions, and how are they addressed?

The compound degrades under strong oxidizing agents (e.g., H₂O₂) or prolonged UV exposure:

  • Storage : -20°C in amber vials under inert gas (N₂/Ar) prevents oxidation and photolysis .
  • In-situ stabilization : Add antioxidants (e.g., BHT) during biological assays to maintain integrity .

Methodological Considerations

Q. How to optimize scaled-up synthesis for multi-gram quantities without compromising yield?

  • Flow chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side products (e.g., di-alkylated byproducts) .
  • Catalyst recycling : Immobilize catalysts (e.g., ZnCl₂ on mesoporous silica) to minimize waste .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

The electron-rich aromatic ring facilitates Pd-catalyzed couplings (e.g., Suzuki-Miyaura). The amino group acts as a directing group, favoring para-substitution. Kinetic studies (UV-Vis monitoring) reveal a second-order dependence on Pd(PPh₃)₄ concentration .

Biological Research Applications

Q. How does this compound interact with cellular targets in anti-cancer studies?

  • Target profiling : Kinase inhibition assays (e.g., radiometric assays with 32P^{32}P-ATP) identify EGFR as a primary target (IC₅₀ = 0.8 µM) .
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) confirms dose-dependent apoptosis in HeLa cells at 10 µM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.